molecular formula C23H25FN4O6 B4077684 Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate

Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate

Cat. No.: B4077684
M. Wt: 472.5 g/mol
InChI Key: UXUHPKSYORVBCL-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a nitroaniline moiety, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to produce nitroaniline.

    Carbamoylation: The nitroaniline intermediate is then reacted with a fluorophenyl isocyanate to form the carbamoyl derivative.

    Coupling with Piperidine: The carbamoyl derivative is coupled with a piperidine-3-carboxylate ester under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[2-[2-[(2-chlorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
  • Ethyl 1-[2-[2-[(2-bromophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate

Uniqueness

Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chloro and bromo analogs

Properties

IUPAC Name

ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O6/c1-2-34-23(31)15-6-5-11-27(13-15)14-21(29)25-19-10-9-16(28(32)33)12-17(19)22(30)26-20-8-4-3-7-18(20)24/h3-4,7-10,12,15H,2,5-6,11,13-14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUHPKSYORVBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
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Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
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Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
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Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
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Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate
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Ethyl 1-[2-[2-[(2-fluorophenyl)carbamoyl]-4-nitroanilino]-2-oxoethyl]piperidine-3-carboxylate

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